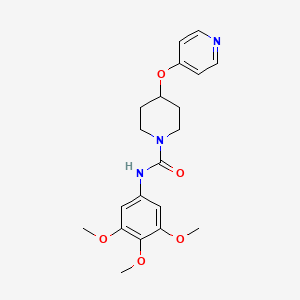

4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-pyridin-4-yloxy-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5/c1-25-17-12-14(13-18(26-2)19(17)27-3)22-20(24)23-10-6-16(7-11-23)28-15-4-8-21-9-5-15/h4-5,8-9,12-13,16H,6-7,10-11H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEQCFVLTCXWSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC(CC2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Substitution with Pyridin-4-yloxy Group: The piperidine ring is then reacted with a pyridin-4-yloxy compound under suitable conditions to introduce the pyridin-4-yloxy group.

Introduction of the 3,4,5-Trimethoxyphenyl Group: The final step involves the reaction of the intermediate with a 3,4,5-trimethoxyphenyl compound to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can occur at the pyridin-4-yloxy group, potentially converting it to a piperidine derivative.

Substitution: The compound can participate in substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Reduced forms of the pyridin-4-yloxy group.

Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridin-4-yloxy and Piperidine Motifs

Several quinoline derivatives in and share the pyridin-4-yloxy group and piperidine-related structures:

- N-(4-(4-(4-Methoxybenzyloxy)phenylamino)-3-cyano-7-(pyridin-4-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)-acetamide

- N-(3-Cyano-7-(pyridin-4-yloxy)-4-(pyrimidin-2-ylamino)quinolin-6-yl)-2-(piperidin-4-yliden)-acetamide

Key Differences :

- Core Structure: The target compound uses a piperidine carboxamide, whereas these analogs incorporate a quinoline scaffold. Quinoline derivatives often exhibit DNA intercalation or kinase inhibition, whereas piperidine-based compounds may target tubulin or membrane receptors .

- Substituents: The quinoline analogs include cyano and amino groups, which could enhance binding specificity but reduce solubility compared to the trimethoxyphenyl group in the target compound.

Compounds with 3,4,5-Trimethoxyphenyl Groups

The 3,4,5-trimethoxyphenyl moiety is a hallmark of combretastatin analogs and microtubule-targeting agents. Notable examples include:

Combretastatin A-4 Derivatives ()

- Combretastatin A-4 (1a) : A natural product with potent antiproliferative activity (IC50 ~1 nM in some models). Its poor solubility led to prodrug development (e.g., phosphate salts 1m and 1n) .

- Comparison: The target compound lacks the cis-stilbene structure of combretastatin but retains the trimethoxyphenyl group.

Thiazole-Pyrimidine Derivatives ()

Compounds 4c–4g feature a 3,4,5-trimethoxyphenyl-thiazole moiety linked to pyrimidine. For example:

- 4c : IC50 = 1.2 μM (MCF-7 cells)

- 4d : IC50 = 0.9 μM (MCF-7 cells)

Key Insights :

Functional Analogs with Piperidine or Pyridine Moieties

N-Phenylbenzamides ()

- Compound 4 : 3-(Benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide induces calcium retention in HeLa cells, suggesting mitochondrial permeability transition pore (mPTP) inhibition .

- Comparison : The target compound’s piperidine carboxamide may similarly interact with ion channels or transporters, though its pyridin-4-yloxy group could redirect activity toward kinase inhibition.

Pyridine-Triazole/Benzimidazole Derivatives ()

Pharmacokinetic and Solubility Considerations

- Solubility : The target compound’s pyridin-4-yloxy group may improve aqueous solubility compared to combretastatin A-4, which requires prodrug derivatization (e.g., phosphate salts) .

- Metabolic Stability: Piperidine rings are often metabolized via cytochrome P450 enzymes, whereas quinoline derivatives () may face oxidation challenges.

Biological Activity

4-(Pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound belonging to the class of piperidine carboxamides. Its unique structure includes a piperidine ring, a carboxamide group, and substituents such as a pyridinyl group and a trimethoxyphenyl group. Compounds of this nature are significant in medicinal chemistry due to their diverse biological activities, particularly in neuropharmacology and anti-inflammatory research.

- Molecular Formula : CHNO

- Molecular Weight : 387.4 g/mol

- CAS Number : 2034301-82-9

Potential Biological Activities

The biological activities of 4-(Pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide have not been extensively documented in scientific literature. However, based on its structural features, several potential activities can be hypothesized:

- Neuropharmacological Effects : Compounds with similar structures have shown promise in treating neurological disorders due to their ability to interact with neurotransmitter systems.

- Anti-inflammatory Properties : The presence of the trimethoxyphenyl group suggests potential anti-inflammatory effects, as similar compounds have exhibited such activities.

Currently, there is no specific literature detailing the mechanism of action for this compound. However, it is essential to conduct interaction studies to understand how it affects biological systems. These studies typically focus on:

- Receptor binding affinities

- Enzyme inhibition profiles

- Cellular uptake and metabolism

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 4-(Pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide, a comparison with structurally related compounds is beneficial.

Case Studies and Research Findings

While specific case studies on 4-(Pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide are lacking, research on related compounds provides insights into potential therapeutic applications. For instance:

- CYP51 Inhibition : Analogous compounds have been identified as strong inhibitors of CYP51, an enzyme involved in sterol biosynthesis in various organisms including fungi and protozoa. This suggests that further exploration of the target compound could yield similar findings.

- Leishmania Treatment : Some structurally similar compounds have demonstrated effectiveness against Leishmania parasites, indicating that 4-(Pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide might also exhibit antiparasitic properties upon further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.